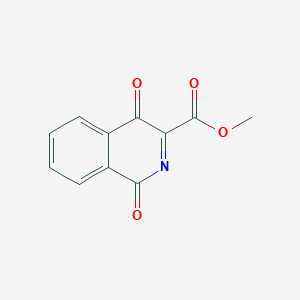
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione is a complex organic compound with the molecular formula C13H11FIN3O2 It is a derivative of pyrimidine and is characterized by the presence of amino, cyclopropyl, fluoro, and iodophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method involves the reaction of isonicotinic acid hydrazide with 2-fluoro-4-iodophenylamine in the presence of triethylamine and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade solvents and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and halogen groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
C-H Functionalization: This compound is used in the preparation of phenylpyrrolidines via C-H functionalization of amines with aryl halides by nickel-photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Used as a base in substitution reactions.
Nickel Catalysts: Employed in C-H functionalization reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, C-H functionalization reactions can yield phenylpyrrolidines, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo various chemical reactions suggests it could modulate biological processes through multiple mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4-dione: A closely related compound with similar chemical properties.
Trametinib Impurity 7: Another related compound used in similar research applications.
Olaquindox Impurity 7: Shares structural similarities and is used in related chemical processes.
Uniqueness
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Formule moléculaire |
C13H13FIN3O2 |
|---|---|
Poids moléculaire |
389.16 g/mol |
Nom IUPAC |
6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H13FIN3O2/c14-9-5-7(15)1-4-10(9)18-11(16)6-12(19)17(13(18)20)8-2-3-8/h1,4-5,8,11H,2-3,6,16H2 |
Clé InChI |
GWKPSUKFQSVYCH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=O)CC(N(C2=O)C3=C(C=C(C=C3)I)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


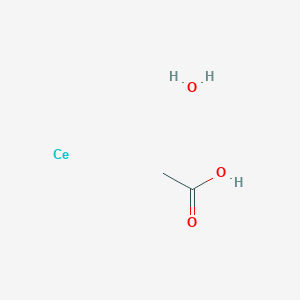
![ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B12341459.png)
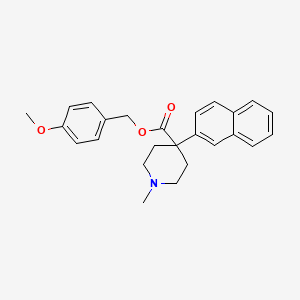
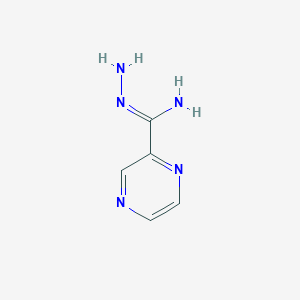
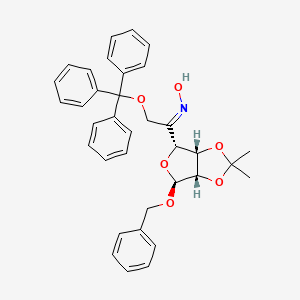





![(8S)-2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341520.png)
![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)
